molecular formula C26H30N4O2 B14935190 N,N'-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide]

N,N'-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide]

Cat. No.: B14935190
M. Wt: 430.5 g/mol
InChI Key: SQVVVWVLSJGFBD-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] is a synthetic organic compound characterized by the presence of two indole groups connected via an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] typically involves the reaction of 1H-indole-3-carboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-indole product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole rings.

Scientific Research Applications

N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism by which N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] exerts its effects involves its interaction with specific molecular targets. The indole groups can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)methanamide]
  • N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)ethanamide]

Uniqueness

N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] is unique due to its specific ethane-1,2-diyl bridge and butanamide linkage, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]butanamide

InChI

InChI=1S/C26H30N4O2/c31-25(13-5-7-19-17-29-23-11-3-1-9-21(19)23)27-15-16-28-26(32)14-6-8-20-18-30-24-12-4-2-10-22(20)24/h1-4,9-12,17-18,29-30H,5-8,13-16H2,(H,27,31)(H,28,32)

InChI Key

SQVVVWVLSJGFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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